6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one
説明
Historical Context and Discovery Timeline
The synthesis of 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one emerged from broader efforts to optimize pyridazine-based compounds for biological applications. Pyridazines, first systematically studied in the mid-20th century, gained prominence due to their electronic properties and ability to participate in hydrogen bonding. The incorporation of bromine into aromatic systems, a strategy widely adopted in the 1990s to enhance metabolic stability and target affinity, likely influenced the design of this compound.
While the exact date of its first synthesis remains undocumented in public literature, methodologies described in contemporary studies suggest its development aligns with early 21st-century advances in regioselective pyridazine functionalization. Key synthetic routes involve cyclocondensation reactions between 4-bromophenylhydrazine derivatives and α,β-unsaturated carbonyl precursors, followed by selective amination at the 6-position. For example, heating 4-bromobenzaldehyde with methyl-substituted diketones in acidic media yields intermediates that undergo cyclization to form the pyridazine core.
Table 1: Key Molecular Properties of 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrN₃O |
| Molecular Weight | 405.27 g/mol |
| Core Structure | Pyridazin-4(1H)-one |
| Key Substituents | 4-Bromophenyl, 3-Methyl, 5-Phenyl, 6-Amino |
The compound’s structural confirmation relies heavily on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), with characteristic signals for the bromine atom (²⁹Br/⁸¹Br isotopic pattern) and pyridazine ring protons observed between δ 7.2–8.5 ppm in ¹H NMR. X-ray crystallography, though not explicitly reported for this derivative, has been applied to analogous pyridazines to validate substitution patterns.
Significance in Heterocyclic Chemistry Research
Pyridazines occupy a critical niche in medicinal chemistry due to their dual nitrogen atoms, which enable hydrogen bonding interactions with biological targets. The strategic placement of a bromine atom at the 4-position of the pendant phenyl group in 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one introduces steric and electronic effects that modulate solubility and target binding. Comparative studies with non-brominated analogs suggest enhanced kinase inhibition profiles, likely due to bromine’s capacity to occupy hydrophobic binding pockets.
Biological Relevance
- Enzyme Inhibition : The compound’s planar pyridazine core mimics purine structures, making it a potential ATP-competitive inhibitor for kinases and GTPases. Molecular docking studies of related pyridazines demonstrate affinity for p38 MAP kinase through hydrogen bonding with Thr106 and hydrophobic interactions with the bromophenyl group.
- Antimicrobial Potential : Structural analogs featuring thiazole and imidazole rings exhibit broad-spectrum activity against Gram-positive bacteria and fungi, suggesting that the bromophenyl-pyridazine scaffold could be optimized for similar applications.
Synthetic Versatility
The compound serves as a versatile intermediate for further functionalization:
- The 6-amino group undergoes acylations to produce amide derivatives with improved pharmacokinetic properties.
- Suzuki-Miyaura coupling at the bromophenyl moiety enables aryl-aryl bond formation, facilitating library diversification.
Table 2: Comparative Bioactivity of Pyridazine Derivatives
| Derivative | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 6-Amino-1-(4-bromophenyl) | p38 MAP kinase | 0.12 | |
| 4-(4-Bromophenyl)thiazole | E. coli DHFR | 1.8 | |
| 3-Methylpyridazinone | COX-2 | 4.7 |
特性
CAS番号 |
89314-04-5 |
|---|---|
分子式 |
C17H14BrN3O |
分子量 |
356.2 g/mol |
IUPAC名 |
6-amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4-one |
InChI |
InChI=1S/C17H14BrN3O/c1-11-16(22)15(12-5-3-2-4-6-12)17(19)21(20-11)14-9-7-13(18)8-10-14/h2-10H,19H2,1H3 |
InChIキー |
LZUTYQXBCBVXPV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C(C1=O)C2=CC=CC=C2)N)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
準備方法
Formation of the Pyridazinone Core and Substitutions
Starting from 6-methylpyridazin-3(2H)-one derivatives, the 3-methyl and 5-phenyl groups are introduced via condensation reactions with appropriate acetophenones or aromatic aldehydes under reflux conditions in solvents like acetic acid or toluene.
For example, refluxing 6-methylpyridazinone with acetophenone derivatives followed by treatment with hydrazine hydrate yields 6-substituted phenyl-3(2H)-pyridazinones.
Introduction of the 4-Bromophenyl Group at the 1-Position
The 1-(4-bromophenyl) substituent is typically introduced via nucleophilic substitution or coupling reactions involving 4-bromophenylboronic acid or 4-bromophenyl isocyanate.
One method involves coupling the intermediate pyridazinone amine with 4-bromophenylboronic acid in the presence of copper(II) acetate in dichloromethane, yielding the 1-(4-bromophenyl) derivative.
Alternatively, treatment of intermediate amines with 4-bromophenyl isocyanate or 4-bromobenzoyl chloride affords urea or amide derivatives, respectively, which can be further transformed into the target compound.
Amination at the 6-Position
Amination at the 6-position is achieved by nucleophilic substitution of a suitable leaving group (e.g., chlorine) with ammonia or hydrazine hydrate under reflux conditions.
For instance, 3-chloro-6-(substituted phenyl)pyridazine intermediates are reacted with ammonia or hydrazine hydrate to yield the corresponding 6-amino derivatives.
The reaction conditions typically involve refluxing in ethanol or other polar solvents, followed by neutralization and isolation of the product by filtration and recrystallization.
Representative Synthetic Scheme Summary
Research Findings and Optimization Notes
The use of hydrazine hydrate is critical for the formation of the pyridazinone ring and for amination steps, with reaction times typically ranging from 2 to 10 hours under reflux.
Phosphorus oxychloride is employed effectively for chlorination at the 3-position, facilitating subsequent nucleophilic substitution.
Copper-catalyzed coupling reactions with arylboronic acids provide a mild and efficient route to introduce the 4-bromophenyl substituent at the 1-position, avoiding harsher conditions.
Purification is commonly achieved by recrystallization from ethanol or methanol, with melting points confirming compound identity and purity.
Yields reported in literature range from moderate (50%) to high (over 90%), depending on the step and specific substituents involved.
Summary Table of Key Preparation Steps
化学反応の分析
Types of Reactions: 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Nitro derivatives of the pyridazinone compound.
Reduction: Phenyl derivatives of the pyridazinone compound.
Substitution: Alkyl or aryl-substituted pyridazinone compounds.
科学的研究の応用
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 356.22 g/mol. Its structure features a pyridazine ring, which is known for its versatility in medicinal chemistry. The presence of bromine and amino groups enhances its reactivity and biological interactions.
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. Studies have shown that 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. This makes it a candidate for further development as an anticancer agent.
Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess broad-spectrum antibacterial effects, making it suitable for developing new antibiotics.
Anti-inflammatory Effects:
There is emerging evidence that this compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Drug Development
Lead Compound for Synthesis:
Due to its structural characteristics, 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one serves as a lead compound for synthesizing novel derivatives with enhanced pharmacological profiles. Researchers are exploring modifications to improve efficacy and reduce toxicity.
Formulation Studies:
The formulation of this compound into various dosage forms (e.g., tablets, injectables) is being investigated to optimize its bioavailability and therapeutic efficacy. Studies focus on the stability of the compound under different conditions and its release profiles in biological systems.
Case Studies
作用機序
The mechanism of action of 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
- 6-Amino-1-(4-chlorophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one
- 6-Amino-1-(4-fluorophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one
- 6-Amino-1-(4-methylphenyl)-3-methyl-5-phenylpyridazin-4(1H)-one
Comparison: Compared to its analogs, 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets.
生物活性
6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one is a pyridazinone derivative notable for its potential biological activities. Its unique structure, characterized by an amino group and a bromophenyl substituent, suggests significant interactions with various biological targets. This article delves into the compound's biological activity, including its synthesis, pharmacological implications, and comparative analysis with similar compounds.
- Molecular Formula : C17H16BrN3O
- Molecular Weight : 364.23 g/mol
The compound's structure contributes to its biological activity, particularly in inhibiting specific biochemical pathways.
Preliminary studies indicate that 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one may interact with phosphodiesterase enzymes, which are crucial in cellular signaling pathways. These interactions could lead to anti-inflammatory and analgesic effects similar to other pyridazinone derivatives.
Inhibitory Effects
Research has shown that compounds with structural similarities to 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one exhibit inhibitory effects on various enzymes and receptors. The bromophenyl group enhances binding affinity, potentially increasing therapeutic efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Bromophenyl)-1-methyl-5-phenylpyridazin-4(1H)-one | Structure | Lacks amino group |
| 2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one | Structure | Hydroxy instead of amino |
| 6-(4-Amino-3-bromophenyl)-5-methylpyridazin-4(3H)-one | Structure | Different substitution pattern |
The unique combination of functional groups in 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one distinguishes it from these similar compounds, potentially influencing its pharmacological profile and biological activity.
Study on Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of various pyridazinone derivatives, including 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one. The results indicated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Toxicity Assessment
In toxicity assessments, the compound was evaluated alongside other pyridazinones for acute toxicity using zebrafish models. The findings indicated a moderate toxicity profile, necessitating further studies to determine safe dosage levels for potential therapeutic use .
Q & A
Q. What are the established synthetic routes for 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including cyclization, formylation, and nucleophilic substitution. For example, pyridazinone derivatives can be synthesized via condensation of substituted hydrazines with diketones, followed by bromination at the 4-position. Key parameters include reaction temperature (maintained at 60–80°C to avoid side reactions), solvent choice (e.g., ethanol or DMF for solubility), and purification via column chromatography using silica gel with gradients of ethyl acetate/hexane. Acidic workup may be required to isolate the amino group in its free base form .
Q. How can researchers characterize the structural integrity and purity of this compound using advanced analytical techniques?
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity (>95%) .
- FTIR : Confirm functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .
- NMR : ¹H NMR in DMSO-d6 should show aromatic proton signals (δ 7.2–8.1 ppm), methyl group (δ 2.3 ppm), and NH₂ protons (δ 5.8 ppm) .
Q. What in vitro biological screening models are appropriate for evaluating the compound's potential enzyme inhibitory activity?
- Phosphodiesterase (PDE) Assays : Measure IC₅₀ values against PDE10A using fluorescent cAMP/cGMP analogs. Compare selectivity over other PDE isoforms (e.g., PDE3, PDE4) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 10 µM .
Advanced Research Questions
Q. How can structural modifications of the pyridazinone core enhance selectivity for specific phosphodiesterase isoforms?
- Structure-Based Drug Design (SBDD) : Use X-ray crystallography of PDE10A (PDB: 3WYM) to identify key interactions (e.g., hydrogen bonding with Gln716 or hydrophobic interactions with Leu804). Introduce substituents like fluorine or methoxy groups at the 5-position to improve binding affinity and selectivity (>15,000-fold over PDE3/4) .
- Molecular Dynamics Simulations : Analyze the stability of ligand-enzyme complexes to predict off-target effects .
Q. What strategies resolve contradictions in reported biological activity data across different experimental models?
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human PDE10A vs. rodent isoforms) and substrate concentrations .
- Meta-Analysis : Compare IC₅₀ values from fluorescence-based assays with radiometric methods to account for detection sensitivity variations .
- Structural Analog Comparison : Evaluate activity differences in analogs with minor substitutions (e.g., 4-bromophenyl vs. 4-methoxyphenyl) to identify pharmacophore requirements .
Q. What pharmacokinetic properties should be assessed to determine the compound's suitability for CNS-targeted therapies?
- Blood-Brain Barrier (BBB) Penetration : Perform in vivo rodent studies with LC-MS quantification of brain/plasma ratios (target >0.3) .
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via UPLC-QTOF .
- Dose-Response Occupancy : Corrogate PDE10A occupancy in striatal regions using PET tracers (e.g., [¹¹C]T-773) at doses of 0.1–3 mg/kg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
